molecular formula C10H9NO2 B2739286 2-(4-Methoxyphenyl)-3-oxopropanenitrile CAS No. 35070-82-7

2-(4-Methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B2739286
CAS No.: 35070-82-7
M. Wt: 175.187
InChI Key: OVPJJTPUGRLNMG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Dihydrofuran Derivatives Deliomeroglu et al. (2012) explored the reaction of various alkenes with 3-(4-methoxyphenyl)-3-oxopropanenitrile in the presence of Mn(OAc)3·2H2O, resulting in the formation of dihydrofuran derivatives. The study focused on the structure and regioselectivity of the produced derivatives (Deliomeroglu, Dengiz, Çalışkan, & Balcı, 2012).

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives Kaping et al. (2016) described a synthesis route for novel pyrazolo[1,5-a]pyrimidine derivatives, where 3-(4-methoxyphenyl)-3-oxopropanenitrile reacted with hydrazine hydrate. The synthesized compounds showed promising anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

  • Synthesis of 3H-1,2-Dithiole-3-thiones Pedersen and Lawesson (1974) reported the reaction of 3-oxo esters and 3-oxo-amides with p-methoxyphenyl-thionophosphine sulfide and sulfur to produce 3H-1,2-dithiole-3-thiones. This study provides insights into the reaction mechanisms and potential applications in organophosphorus chemistry (Pedersen & Lawesson, 1974).

  • Antimicrobial and Antioxidant Studies Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates using ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates. These compounds exhibited significant antibacterial, antifungal, and antioxidant properties, indicating their potential in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

  • Corrosion Inhibition Studies Fouda and Abdallah (2010) investigated the use of various 2-(4-methoxyphenyl)-3-oxopropanenitrile derivatives as corrosion inhibitors for zinc in HCl solution. Their study indicated that these compounds act as effective mixed inhibitors and adhere to Langmuir's adsorption isotherm (Fouda & Abdallah, 2010).

  • Synthesis of Carbazole Derivatives Zhou, Li, and Wang (2017) developed a Rhodium-catalyzed oxidative annulation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes to create substituted carbazoles and fused carbazoles. These compounds exhibited intense fluorescence in the solid state, suggesting their potential in material sciences (Zhou, Li, & Wang, 2017).

  • Inhibitor for Steel Corrosion Ansari, Quraishi, and Singh (2015) studied the use of pyridine derivatives, including a compound related to this compound, as corrosion inhibitors for N80 steel in HCl. Their research supports the effective inhibition of steel corrosion by these compounds (Ansari, Quraishi, & Singh, 2015).

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,7,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPJJTPUGRLNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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